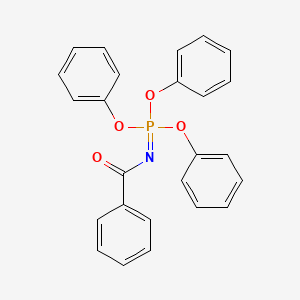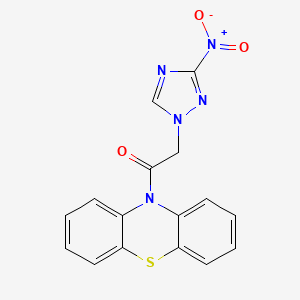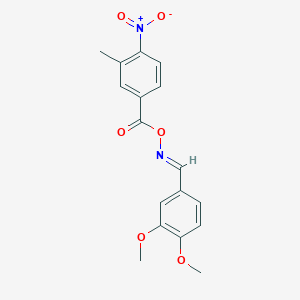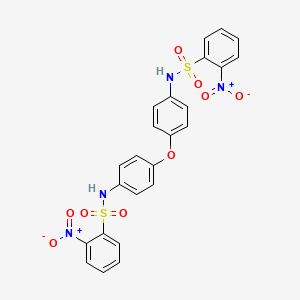![molecular formula C27H26FN3O B14949830 (3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14949830.png)
(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a unique structure that combines a benzylic piperidine moiety with a fluorophenyl imino group, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE involves multiple steps, including the formation of the indole core, the introduction of the benzylic piperidine group, and the attachment of the fluorophenyl imino group. Common synthetic routes include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Introduction of the Benzylic Piperidine Group: This step often involves the reaction of piperidine with benzyl chloride in the presence of a base.
Attachment of the Fluorophenyl Imino Group: This can be done through a condensation reaction between the indole derivative and a fluorophenyl amine under dehydrating conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors, including serotonin and dopamine receptors, which play a role in its biological activities . It may also inhibit certain enzymes, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
4-Benzylpiperidine: A compound with similar structural features but different pharmacological properties.
Imidazopyridine: Another heterocyclic compound with diverse applications in medicinal chemistry.
The uniqueness of 1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE lies in its specific combination of functional groups, which contribute to its distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C27H26FN3O |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
1-[(4-benzylpiperidin-1-yl)methyl]-3-(4-fluorophenyl)iminoindol-2-one |
InChI |
InChI=1S/C27H26FN3O/c28-22-10-12-23(13-11-22)29-26-24-8-4-5-9-25(24)31(27(26)32)19-30-16-14-21(15-17-30)18-20-6-2-1-3-7-20/h1-13,21H,14-19H2 |
Clé InChI |
IXYNYRDZCVBPMT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=NC5=CC=C(C=C5)F)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-cyano-3-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14949748.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B14949766.png)
![5-[5-(3-chlorophenyl)furan-2-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B14949770.png)
![3-{[(2,4-dichlorophenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14949772.png)
![4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B14949774.png)




![N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide](/img/structure/B14949802.png)
![6-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14949808.png)
![Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14949814.png)

